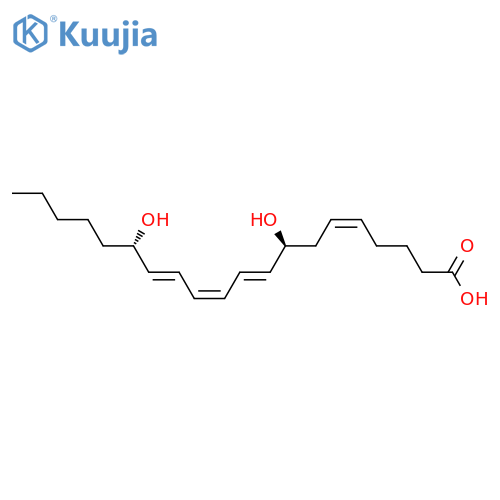

A simple and efficient synthesis of (7E,9E,11Z,13E)-(5S,6R,15S)-trihydroxyeicosatetraenoic acid (6R-lipoxin A)

,

Tetrahedron Letters,

1989,

30(32),

4181-4